molecular formula C16H22ClNO3 B10766822 2,3-Methylenedioxypyrovalerone hydrochloride

2,3-Methylenedioxypyrovalerone hydrochloride

Cat. No.: B10766822
M. Wt: 311.80 g/mol
InChI Key: HHXXZMWSNSBARF-UHFFFAOYSA-N
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Description

2,3-Methylenedioxy Pyrovalerone (hydrochloride) is a synthetic stimulant belonging to the cathinone class. It is a structural isomer of 3,4-Methylenedioxy Pyrovalerone, known for its psychoactive properties. This compound has been studied for its potential use in forensic and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Methylenedioxy Pyrovalerone (hydrochloride) typically involves the following steps:

    Formation of the Methylenedioxy Ring: This is achieved by reacting a suitable precursor with methylenedioxy reagents under controlled conditions.

    Introduction of the Pyrovalerone Moiety: This step involves the addition of a pyrrolidinyl group to the methylenedioxy ring, often using pyrrolidine and a suitable alkylating agent.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of 2,3-Methylenedioxy Pyrovalerone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,3-Methylenedioxy Pyrovalerone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

Scientific Research Applications

2,3-Methylenedioxy Pyrovalerone (hydrochloride) has several scientific research applications:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography.

    Forensic Science: Employed in the identification and analysis of designer drugs.

    Neuroscience Research: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.

    Pharmacology: Investigated for its potential therapeutic effects and abuse liability

Mechanism of Action

2,3-Methylenedioxy Pyrovalerone (hydrochloride) acts primarily as a norepinephrine-dopamine reuptake inhibitor. It binds to and inhibits the transporters responsible for the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxy Pyrovalerone: A structural isomer with similar stimulant properties.

    Pyrovalerone: A related compound used in the treatment of chronic fatigue and as an anorectic.

    Mephedrone: Another cathinone derivative with stimulant effects.

Uniqueness

2,3-Methylenedioxy Pyrovalerone (hydrochloride) is unique due to its specific structural configuration, which influences its binding affinity and activity at neurotransmitter transporters. This makes it distinct in terms of potency and duration of action compared to its analogs .

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Properties

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

1-(1,3-benzodioxol-4-yl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14;/h5,7-8,13H,2-4,6,9-11H2,1H3;1H

InChI Key

HHXXZMWSNSBARF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=C2C(=CC=C1)OCO2)N3CCCC3.Cl

Origin of Product

United States

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